(1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid
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Overview
Description
(1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid is a chiral amino acid derivative with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with camphor, a naturally occurring bicyclic ketone.
Reduction: Camphor is reduced to borneol using a reducing agent such as sodium borohydride.
Oxidation: Borneol is then oxidized to camphorquinone using an oxidizing agent like chromium trioxide.
Amination: The camphorquinone undergoes amination to introduce the amino group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials. Its stability and reactivity make it suitable for creating polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4R)-2-amino-1,7,7-trimethyl-norbornane-2-carboxylic acid: shares similarities with other chiral amino acids and bicyclic compounds.
Norbornane derivatives: These compounds have similar bicyclic structures but may differ in functional groups.
Chiral amino acids: Compounds like (S)-2-amino-3-phenylpropanoic acid have similar chiral centers but different side chains.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic structure with an amino acid functionality
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
(1R,2R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-9(2)7-4-5-10(9,3)11(12,6-7)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)/t7?,10-,11+/m1/s1 |
InChI Key |
JZJKRUCQCUXZTD-RFSDDRETSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)C[C@@]2(C(=O)O)N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C(=O)O)N)C)C |
Origin of Product |
United States |
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